BACE1 Inhibitory Potency: Comparison with the 3-Methyl Analog
4-Imidazolidinone, 2-imino-5,5-diphenyl- exhibits moderate inhibitory activity against BACE1, with an EC50 of 23.5 μM in a cellular assay measuring Aβ production [1]. In comparison, its 3-methyl analog, 2-imino-3-methyl-5,5-diphenylimidazolidin-4-one, shows a 3.3-fold increase in potency with an IC50 of 7.1 μM in a similar BACE1 inhibition assay [2]. This quantitative difference highlights the impact of N-methylation on target engagement and underscores the distinct pharmacological profiles of these closely related compounds.
| Evidence Dimension | BACE1 Inhibition (Cellular Potency) |
|---|---|
| Target Compound Data | EC50 = 23.5 μM (23,500 nM) |
| Comparator Or Baseline | 2-imino-3-methyl-5,5-diphenylimidazolidin-4-one, IC50 = 7.1 μM |
| Quantified Difference | 3.3-fold lower potency |
| Conditions | Target compound: CHOK1 cells coexpressing human APP, Aβ ELISA [1]; Comparator: BACE1 inhibition assay (IC50) [2] |
Why This Matters
For researchers investigating BACE1 as a therapeutic target, the 3.3-fold difference in potency is a critical parameter that directly influences hit-to-lead optimization and SAR studies.
- [1] BindingDB. BDBM50303754: 2-Imino-5,5-diphenyl-imidazolidin-4-one. EC50: 2.35E+4 nM. Accessed 2026. View Source
- [2] Xu, W., et al. (2015). Design and synthesis of cyclic acylguanidines as BACE1 inhibitors. Chinese Chemical Letters, 26(10), 1327-1330. doi:10.1016/j.cclet.2015.07.013. View Source
